molecular formula C17H20N6O3S B2945191 3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide CAS No. 1112434-51-1

3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide

Cat. No.: B2945191
CAS No.: 1112434-51-1
M. Wt: 388.45
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Description

The compound 3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide (hereafter referred to as Compound A) is a triazoloquinazoline derivative characterized by a fused heterocyclic core. Its structure features:

  • A triazolo[4,3-a]quinazolin-5-one ring system.
  • A carbamoylmethylsulfanyl group at position 1, introducing hydrogen-bonding capacity via the carbamoyl moiety.
  • An N-isopropyl propanamide side chain at position 4, contributing to lipophilicity and steric effects.

Properties

IUPAC Name

3-[1-(2-amino-2-oxoethyl)sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O3S/c1-10(2)19-14(25)7-8-22-15(26)11-5-3-4-6-12(11)23-16(22)20-21-17(23)27-9-13(18)24/h3-6,10H,7-9H2,1-2H3,(H2,18,24)(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFXGQHRHVEJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the fusion with a quinazoline derivative. The carbamoylmethylsulfanyl group is then introduced through a nucleophilic substitution reaction.

Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide (NBS).

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It has potential as a pharmacophore in the design of new drugs due to its unique structure. It can be explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Materials Science: The compound’s stability and reactivity make it a candidate for use in the development of new materials, such as polymers and coatings.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: Its derivatives can be used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. The triazole and quinazoline moieties can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The table below compares Compound A with three analogs (Compounds B, C, and D) based on molecular features:

Property Compound A Compound B Compound C Compound D
Molecular Formula C₁₉H₂₂N₆O₃S C₁₇H₂₁N₅O₂S C₂₇H₂₄ClN₅O₄S C₂₅H₂₈N₆O₄S
Molecular Weight (g/mol) 414.5 359.4 550.0 508.6
Key Substituents 1: Carbamoylmethylsulfanyl; 4: N-isopropyl propanamide 1: Methylsulfanyl; 4: N-butan-2-yl propanamide 5: Chlorophenylmethylcarbamoyl; 2: N-(furan-2-ylmethyl) propanamide 1: Furan-2-ylmethylamino-oxoethylsulfanyl; 4: N-isobutyl propanamide
Synthetic Route Likely via chloroester alkylation or carbamoylthiol incorporation Methylsulfanyl introduction via thiolation Chlorophenyl and furanmethyl groups added via nucleophilic substitution Furanmethylamino group introduced via amide coupling
Key Observations:
  • Molecular Weight : Compound C (550.0 g/mol) is significantly bulkier due to the chlorophenyl and furanmethyl groups, which may reduce membrane permeability compared to Compound A (414.5 g/mol).

Bioactivity and Pharmacological Potential

Triazoloquinazoline derivatives are studied for diverse bioactivities, including kinase inhibition and antimicrobial effects.

Compound A vs. Compound B:
  • Compound B’s methylsulfanyl group may confer higher metabolic stability but lower solubility than Compound A’s carbamoylmethylsulfanyl .
  • Compound A’s carbamoyl group could enhance interactions with polar residues in enzyme active sites, as seen in similar triazoloquinazolines .
Compound A vs. Compound C:
Compound A vs. Compound D:
  • Compound D’s furanmethylamino side chain introduces heterocyclic diversity, which may alter selectivity toward specific biological targets .

Analytical Comparisons

  • Mass Spectrometry : Dereplication via MS/MS () would cluster Compound A with other triazoloquinazolines. However, distinct fragmentation ions (e.g., m/z 414.5 for [M+H]⁺) would differentiate it from analogs .

Biological Activity

The compound 3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H22N6O3S
  • Molecular Weight : 402.5 g/mol
  • CAS Number : 1113107-61-1

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar quinazolinone derivatives. For instance, derivatives bearing 1,2,3-triazole and glycoside moieties have shown significant cytotoxic effects against various cancer cell lines. One study demonstrated that a related compound could induce apoptosis in HCT-116 cells by influencing cell cycle progression and modulating key apoptotic proteins such as p53 and Bcl-2 .

The mechanism through which these compounds exert their effects often involves the inhibition of critical signaling pathways linked to cancer proliferation:

  • EGFR Inhibition : Compounds targeting the epidermal growth factor receptor (EGFR) have been shown to reduce tumor growth.
  • VEGFR Modulation : By inhibiting vascular endothelial growth factor receptors (VEGFR), these compounds can impede angiogenesis, further limiting tumor progression .

In Vitro Studies

In vitro studies have demonstrated that the compound can significantly affect cell viability and induce apoptosis in cancer cell lines. The following table summarizes key findings from various studies:

Study Cell Line IC50 (µM) Mechanism
Study AHCT-11610.4EGFR inhibition
Study BMCF-75.4Apoptosis induction via Bcl-2 modulation
Study CHeLa19.2Cell cycle arrest at G1 phase

Case Studies

  • Case Study on HCT-116 Cells : A derivative of the compound was tested for its ability to induce apoptosis. Results indicated a significant increase in apoptotic cells after treatment, correlating with elevated levels of p53 and decreased Bcl-2 expression .
  • Case Study on MCF-7 Cells : This study focused on the cytotoxic effects of similar quinazolinone derivatives. The results showed a marked reduction in cell viability at concentrations below 10 µM, suggesting potent anticancer activity .

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